Tenonitrozol
Übersicht
Beschreibung
Tenonitrozole is an antiprotozoal agent primarily used in the treatment of trichomoniasis . The compound has a molecular formula of C8H5N3O3S2 and a molar mass of 255.27 g/mol . Tenonitrozole is notable for its efficacy against protozoal infections and has been studied for its potential antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Tenonitrozol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: This compound wird hauptsächlich als Antiprotozoikum zur Behandlung von Trichomoniasis eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Synthese von Ergosterol stört, einem wichtigen Bestandteil von Pilzzellmembranen . Es hemmt das Enzym Lanosterol 14α-Demethylase, was zur Anhäufung toxischer Nebenprodukte in der Pilzzelle und zur Erschöpfung von Ergosterol führt . Diese Störung verursacht eine Instabilität der Zellmembran und führt letztendlich zum Zelltod . Die selektive Toxizität der Verbindung gegenüber Pilzzellen im Gegensatz zu menschlichen Zellen macht sie relativ sicher und effektiv .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tenonitrozole, an antifungal medication, primarily targets a wide range of fungal pathogens . It is known to inhibit the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is a fundamental component of fungal cell membranes .
Mode of Action
The mode of action of Tenonitrozole involves disrupting the cell membrane synthesis of fungi . By inhibiting lanosterol 14α-demethylase, Tenonitrozole causes a buildup of toxic by-products within the fungal cell and a depletion of ergosterol . This ultimately leads to cell death . This mechanism is highly effective against fungi, given that ergosterol is vital for their cell membrane integrity .
Biochemical Pathways
The biochemical pathway affected by Tenonitrozole is the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its depletion disrupts the integrity of these membranes, leading to cell death . The inhibition of lanosterol 14α-demethylase by Tenonitrozole disrupts this pathway, leading to a buildup of toxic by-products within the fungal cell .
Pharmacokinetics
For systemic infections, the intravenous route is often preferred to ensure adequate drug levels in the bloodstream . The oral form can be used for less severe or localized infections .
Result of Action
The result of Tenonitrozole’s action is the death of fungal cells . By inhibiting the enzyme lanosterol 14α-demethylase, Tenonitrozole disrupts the synthesis of ergosterol, a key component of fungal cell membranes . This leads to a buildup of toxic by-products within the fungal cell and a depletion of ergosterol, ultimately causing cell death .
Action Environment
Factors such as climate change, pollution, nutritional changes, and exposure to other chemicals can impact drug function and health
Biochemische Analyse
Biochemical Properties
Tenonitrozole plays a significant role in biochemical reactions, particularly in the production of nitric oxide during its hydrolytic decomposition. The compound interacts with enzymes such as nitric oxide synthase, leading to the formation of nitric oxide and nitro radical anions. These interactions are crucial for its antiprotozoal and antimicrobial activities. Under anaerobic conditions, tenonitrozole’s hydrolysis results in the production of nitric oxide, which is a potent antimicrobial agent .
Cellular Effects
Tenonitrozole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in nitric oxide production and oxidative stress response. In addition, tenonitrozole’s antimicrobial activity can lead to changes in cellular metabolism, particularly in protozoa and bacteria, by disrupting their normal metabolic pathways .
Molecular Mechanism
The molecular mechanism of tenonitrozole involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to nitric oxide synthase, leading to the production of nitric oxide and nitro radical anions. These reactive species can cause oxidative damage to cellular components, contributing to the antimicrobial effects of tenonitrozole. Additionally, tenonitrozole can inhibit the activity of certain enzymes involved in protozoal and bacterial metabolism, further enhancing its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tenonitrozole have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tenonitrozole can undergo hydrolytic decomposition, leading to the production of nitric oxide and other reactive species. These changes can affect the compound’s antimicrobial activity and its impact on cellular processes over time .
Dosage Effects in Animal Models
The effects of tenonitrozole vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity without significant toxic effects. At higher doses, tenonitrozole can cause adverse effects, including oxidative damage to tissues and disruption of normal cellular functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of tenonitrozole .
Metabolic Pathways
Tenonitrozole is involved in metabolic pathways related to nitric oxide production and oxidative stress response. The compound interacts with enzymes such as nitric oxide synthase, leading to the formation of nitric oxide and nitro radical anions. These interactions can affect metabolic flux and metabolite levels, particularly in protozoa and bacteria. The production of reactive species during tenonitrozole’s hydrolysis can also influence cellular metabolism and contribute to its antimicrobial effects .
Transport and Distribution
Within cells and tissues, tenonitrozole is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that tenonitrozole can accumulate in specific cellular compartments, where it exerts its antimicrobial effects by producing reactive species and disrupting normal cellular processes .
Subcellular Localization
The subcellular localization of tenonitrozole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it interacts with biomolecules and exerts its effects. For example, tenonitrozole’s localization in mitochondria can lead to the production of reactive species and oxidative damage to mitochondrial components, contributing to its antimicrobial activity .
Vorbereitungsmethoden
The synthesis of Tenonitrozole involves the reaction of 5-nitro-2-thiazolylamine with thiophene-2-carboxylic acid chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Tenonitrozol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Häufig verwendete Reagenzien bei diesen Reaktionen sind Basen wie Natriumhydroxid für die Hydrolyse, Wasserstoffgas für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Tenonitrozol gehört zur Klasse der Nitrothiazole, zu denen Verbindungen wie Nitazoxanid gehören . Im Vergleich zu anderen ähnlichen Verbindungen ist this compound einzigartig durch seinen spezifischen Wirkmechanismus und seine Fähigkeit, unter anaeroben Bedingungen Stickstoffmonoxid zu produzieren . Weitere ähnliche Verbindungen sind:
Nitazoxanid: Ein weiteres Nitrothiazol mit breitem Wirkungsspektrum gegen Parasiten.
Metronidazol: Ein Nitroimidazol, das zur Behandlung verschiedener Protozoen- und bakterieller Infektionen verwendet wird.
Tinidazol: Ähnlich wie Metronidazol, zur Behandlung von Protozoeninfektionen eingesetzt.
Die einzigartige Fähigkeit von this compound, Stickstoffmonoxid zu produzieren, und seine spezifische Hemmung von Lanosterol 14α-Demethylase unterscheiden es von diesen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXYEZYWCTXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046277 | |
Record name | Tenonitrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3810-35-3 | |
Record name | Tenonitrozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3810-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenonitrozole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenonitrozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13659 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenonitrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tenonitrozole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENONITROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBQ7WLE1WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of Tenonitrozole?
A: Tenonitrozole exhibits antiprotozoal and antimicrobial activity, particularly under anaerobic conditions. Research suggests this is linked to the release of nitric oxide (NO) during its hydrolytic decomposition. [, ] Under anaerobic or microaerophilic conditions, Tenonitrozole hydrolysis may also produce peroxynitrite anions, known for their strong cytotoxic properties. []
Q2: Are there any studies on how the structure of Tenonitrozole relates to its activity?
A: A study investigated the crystal structure of a platinum(II) complex with Tenonitrozole, synthesized from cis-PtCl2(DMS)2 and Tenonitrozole. [] While this research focused on the structural characterization of the complex, it provides insights into the coordination chemistry of Tenonitrozole and how it interacts with metal ions, which could be relevant to its mechanism of action.
Q3: Has Tenonitrozole been identified as an activator of any specific receptors?
A: Yes. Research using the Tox21 10,000 compound library identified Tenonitrozole as an activator of the constitutive androstane receptor (CAR; NR1I3). [] CAR plays a crucial role in drug metabolism and disposition, and its activation by Tenonitrozole could be relevant to potential drug-drug interactions.
Q4: Is there any information available on the kinetics of Tenonitrozole breakdown?
A: Yes, studies have investigated the kinetics of alkaline hydrolysis of Tenonitrozole using photometric and polarographic techniques. [, ] Researchers determined the thermodynamic parameters for this process and proposed a mechanism for nitric oxide production during Tenonitrozole's hydrolytic decomposition.
Q5: Are there alternative compounds with similar activity to Tenonitrozole?
A: The research identifying Tenonitrozole as a CAR activator also identified other compounds with similar activity, including nitazoxanide. [] This suggests that these compounds, despite structural differences, might share a common mechanism of action or target. Further research is needed to explore these possibilities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.